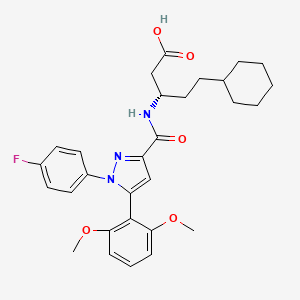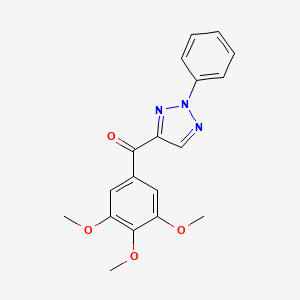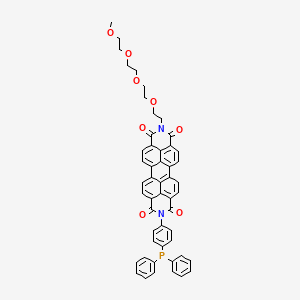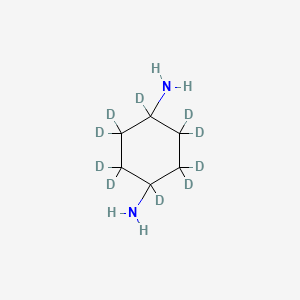
Mmp-9-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mmp-9-IN-3 is a compound that acts as an inhibitor of matrix metalloproteinase-9 (MMP-9). Matrix metalloproteinase-9 is an enzyme that plays a crucial role in the degradation of the extracellular matrix, which is involved in various physiological and pathological processes, including cancer progression, inflammation, and tissue remodeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mmp-9-IN-3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes often require precise control of reaction conditions such as temperature, pH, and the use of specific catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors. This process requires optimization of reaction parameters to ensure consistency and efficiency. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Mmp-9-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted analogs of this compound .
Applications De Recherche Scientifique
Mmp-9-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of matrix metalloproteinase-9 and its effects on various chemical processes.
Biology: Investigated for its role in modulating biological pathways involving matrix metalloproteinase-9, such as cell migration and invasion.
Medicine: Explored as a potential therapeutic agent for diseases involving matrix metalloproteinase-9, including cancer, arthritis, and cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays and biosensors for detecting matrix metalloproteinase-9 activity
Mécanisme D'action
Mmp-9-IN-3 exerts its effects by binding to the active site of matrix metalloproteinase-9, thereby inhibiting its enzymatic activity. This inhibition prevents the degradation of the extracellular matrix, which can reduce cancer cell invasion and metastasis. The molecular targets and pathways involved include the extracellular matrix components and signaling pathways related to cell migration and angiogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Mmp-9-IN-3 include other matrix metalloproteinase-9 inhibitors such as batimastat and marimastat. These compounds also inhibit matrix metalloproteinase-9 activity but may differ in their chemical structure and potency .
Uniqueness
This compound is unique in its specific binding affinity and selectivity for matrix metalloproteinase-9. This selectivity reduces off-target effects and enhances its therapeutic potential compared to other inhibitors .
Propriétés
Formule moléculaire |
C29H25N3O4 |
|---|---|
Poids moléculaire |
479.5 g/mol |
Nom IUPAC |
2-[benzyl-(2-phenylacetyl)amino]-N-(4-nitrophenyl)-2-phenylacetamide |
InChI |
InChI=1S/C29H25N3O4/c33-27(20-22-10-4-1-5-11-22)31(21-23-12-6-2-7-13-23)28(24-14-8-3-9-15-24)29(34)30-25-16-18-26(19-17-25)32(35)36/h1-19,28H,20-21H2,(H,30,34) |
Clé InChI |
FUXYTSOUUZCQPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)C(C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-((4-(1H-Indole-5-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12399914.png)





![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12399950.png)


